ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the pyrazole moiety: This step often involves the reaction of a suitable pyrazole derivative with the thiophene ring.
Functional group modifications: Various functional groups are introduced through reactions such as acylation, alkylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the pyrazole and thiophene rings, which are common in bioactive molecules.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 4,5-DIMETHYL-2-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of both thiophene and pyrazole rings. This combination may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C17H20F3N3O3S |
---|---|
Molecular Weight |
403.4g/mol |
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H20F3N3O3S/c1-8(2)26-16(25)14-10(4)11(5)27-15(14)21-13(24)7-23-9(3)6-12(22-23)17(18,19)20/h6,8H,7H2,1-5H3,(H,21,24) |
InChI Key |
AOUPIXQYIPQUIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.